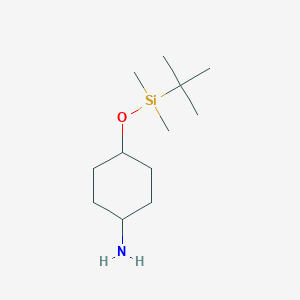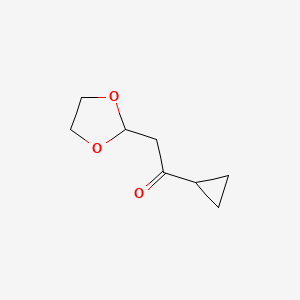
Chloroacetyl-l-alanine
Vue d'ensemble
Description
Chloroacetyl-l-alanine is an alanine derivative . It has the molecular formula C5H8ClNO3 . Its average mass is 165.575 Da and its monoisotopic mass is 165.019272 Da .
Synthesis Analysis
The synthesis of L-alanine, a related compound, has been studied extensively. For instance, L-alanine can be produced from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C5H8ClNO3 . The structure of a related compound, L-alanine, has been studied in detail. For example, a 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .Applications De Recherche Scientifique
Enzyme Activity and Hydrolysis
- Chloroacetyl-l-alanine has been found to play a significant role in enzymatic activities. For instance, it is asymmetrically hydrolyzed by kidney preparations, which led to the development of procedures for the resolution of racemic amino acids. This process involves acylases from hog kidney and has contributed significantly to the preparation of enantiomorphs with high optical purity (Birnbaum, Levintow, Kingsley, & Greenstein, 1952).
Applications in Fermentation and Production Processes
- This compound is instrumental in microbial fermentation processes, particularly in the production of L-alanine, an amino acid with extensive applications in the food, pharmaceutical, and veterinary industries. The efficiency of L-alanine production has been improved through genetic modifications and cultivation techniques in bacteria like Escherichia coli (Zhou, Deng, Cui, Liu, & Zhou, 2015).
Inhibitory Effects on Bacterial Growth
- Studies have shown that this compound can inhibit bacterial growth by targeting specific enzymes like alanine racemase. This makes it an important substance for research in antibacterial drug development, as it helps understand the mechanisms of enzyme inhibition (Azam & Jayaram, 2015).
Vibrational Spectroscopy in Biomolecule Studies
- Research has utilized this compound in vibrational spectroscopy to study the structure, hydration, and binding of proteins and DNA. This approach combines theoretical and experimental methods to understand the electronic properties and interactions of biomolecules (Jalkanen et al., 2006).
Role in Lipid Biosynthesis
- Beta-chloroalanine, a related compound, has been studied for its effects on lipid biosynthesis. It specifically inhibits serine palmitoyltransferase in vitro and impacts the biosynthesis of sphinganine and sphingenine in cells (Medlock & Merrill, 1987).
Studying Protein and Enzyme Inhibition
- Detailed kinetic studies on this compound have provided insights into the inhibition mechanisms of enzymes like Alanine Racemase, which plays a crucial role in various biological processes (Henderson & Johnston, 1976).
Potential in Antibacterial Applications
- This compound's derivatives have been studied for their antibacterial properties, especially their inhibitory effects on
Enzyme Synthesis and Resistance Studies
- Research on Bacillus sphaericus L-118 has revealed that its resistance to chloro-L-alanine is associated with the synthesis of specific enzymes. These enzymes catalyze the formation of l-cysteine from 3-chloro-l-alanine, offering insights into bacterial resistance and enzyme synthesis mechanisms (Dhillon, Nagasawa, & Yamada, 1984).
Role in Nucleotide Analogs Synthesis
- Chloroacetyl derivatives of amino acids, including this compound, have been used in the synthesis of N-[(purin-6-ylthio)acetyl] amino acids. This synthesis is crucial for understanding nucleotide interactions and has potential applications in pharmaceutical research (Kaverzneva, Zvorykina, & Kiseleva, 1966).
Impact on Metabolic Pathways in Bacteria
- Studies have investigated the impact of beta-chloro-L-alanine on bacterial metabolic pathways, such as the alanine-valine transaminase in Escherichia coli. Understanding these impacts can contribute to metabolic engineering and biotechnological applications (Whalen, Wang, & Berg, 1985).
Glucose-Alanine Cycle Research
- This compound has been referenced in studies exploring the glucose-alanine cycle, particularly regarding alanine's role in metabolic processes and energy production in the body (Felig, 1973).
Fermentative Production and Metabolic Engineering
- The compound has been involved in studies focused on the fermentative production of β-alanine in genetically engineered E. coli. These studies offer new perspectives on the industrial production of β-alanine and other amino acids (Zou et al., 2020).
Mécanisme D'action
Target of Action
Chloroacetyl-l-alanine, like other acetylated amino acids, primarily targets enzymes and proteins in the body. The presence of the acetyl group allows it to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily enzymes and proteins. The acetyl group in the compound can form hydrogen bonds with these targets, potentially altering their function
Biochemical Pathways
This compound likely affects several biochemical pathways due to its ability to interact with a variety of enzymes and proteins. One potential pathway is the metabolism of alanine, an amino acid. Alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . This compound, due to its structural similarity to alanine, may interact with enzymes involved in these pathways, potentially affecting their function.
Pharmacokinetics
This would involve absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and eventual excretion
Result of Action
These could include alterations in enzyme activity, changes in cellular metabolism, and potential effects on immune function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence its action. For example, in a brine solution, this compound can efficiently acetylate amines, leading to the formation of amide derivatives .
Propriétés
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQFYLADZNZHZ-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



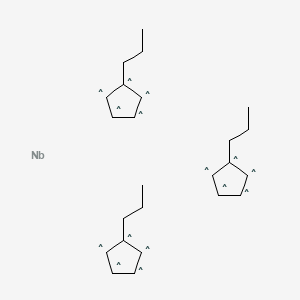


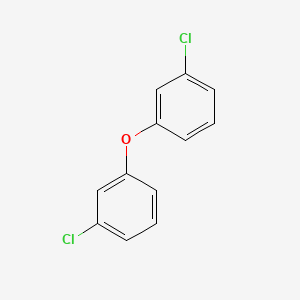
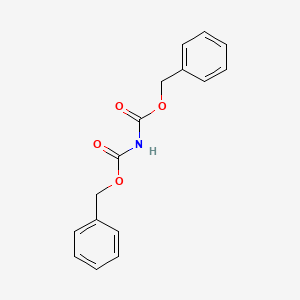
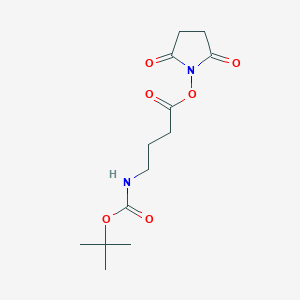
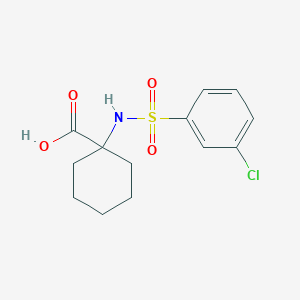
acetate](/img/structure/B3150543.png)
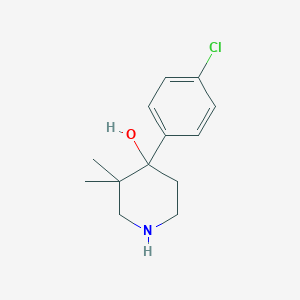
![[4-[(3-Fluorophenyl)methoxy]phenyl]methanol](/img/structure/B3150565.png)
